![molecular formula C19H22N2O3S B6520294 2-{[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]carbamoyl}cyclohexane-1-carboxylic acid CAS No. 863513-17-1](/img/structure/B6520294.png)
2-{[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]carbamoyl}cyclohexane-1-carboxylic acid
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Overview
Description
The compound “2-{[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]carbamoyl}cyclohexane-1-carboxylic acid” is a type of 2,4-disubstituted arylthiazole . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Scientific Research Applications
- Thiazoles have been investigated for their antimicrobial potential. Compounds containing the thiazole ring, such as sulfathiazole, exhibit antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
- Thiazoles have been studied as antiviral agents. Ritonavir, an antiretroviral drug, contains a thiazole moiety. Investigating similar derivatives may reveal novel antiviral properties .
- Analogues with the 1,2,4-triazole ring (similar to the thiazole structure) have demonstrated anticonvulsant properties. These compounds could be explored further for their potential in treating epilepsy and related conditions .
- Thiazoles, including Tiazofurin, exhibit antineoplastic activity. Investigating derivatives of 2-{[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]carbamoyl}cyclohexane-1-carboxylic acid may reveal novel cytotoxic or antitumor effects .
- Thiazoles have been associated with neuroprotective properties. Exploring the neuroprotective potential of this compound could contribute to drug development for neurodegenerative diseases .
- The thiazole ring’s aromaticity and structural features make it an interesting scaffold for drug design. Researchers can explore modifications to enhance specific biological activities while minimizing side effects .
Antimicrobial Properties
Antiviral Agents
Anticonvulsant Activity
Antitumor and Cytotoxic Effects
Neuroprotective Agents
Biological Mimicry and Drug Design
!Thiazole
Shiv Jee Kashyap, Vipin Kumar Garg, Pramod Kumar Sharma, Nitin Kumar, Rupesh Dudhe & Jitendra Kumar Gupta. “Thiazoles: having diverse biological activities.” Medicinal Chemistry Research, Volume 21, pages 2123–2132 (2012). Read more
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds are known to interact with various biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-[2-(2-phenyl-1,3-thiazol-4-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-17(15-8-4-5-9-16(15)19(23)24)20-11-10-14-12-25-18(21-14)13-6-2-1-3-7-13/h1-3,6-7,12,15-16H,4-5,8-11H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZWACHEPUOPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-Phenylthiazol-4-yl)ethyl)carbamoyl)cyclohexanecarboxylic acid |
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